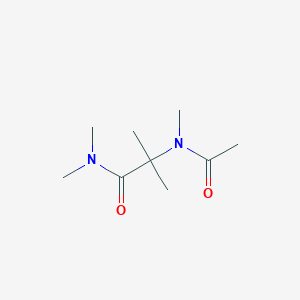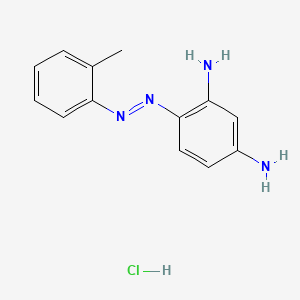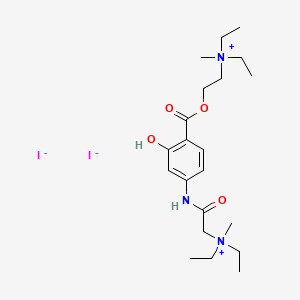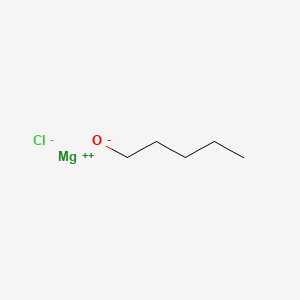![molecular formula C34H34FN3O2PS+ B13773818 [4-(4-Fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]methyl-triphenylphosphanium](/img/structure/B13773818.png)
[4-(4-Fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]methyl-triphenylphosphanium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[[4-(4-Fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl]methyl]triphenyl-phosphonium is a complex organic compound with the molecular formula C34H34FN3O2PS.Br. It is known for its applications in various fields, including medicinal chemistry and organic synthesis. The compound is characterized by its unique structure, which includes a phosphonium group attached to a pyrimidine ring substituted with fluorophenyl, isopropyl, and methylsulfonylamino groups.
準備方法
The synthesis of [[4-(4-Fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl]methyl]triphenyl-phosphonium involves multiple steps. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction involving appropriate precursors such as 4-fluoroaniline, isopropylamine, and methylsulfonyl chloride.
Introduction of the Phosphonium Group: The triphenylphosphonium group is introduced via a nucleophilic substitution reaction, where the pyrimidine intermediate reacts with triphenylphosphine.
Final Assembly: The final compound is obtained by coupling the pyrimidine intermediate with the triphenylphosphonium group under specific reaction conditions, such as the presence of a base and a suitable solvent.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and controlled reaction environments.
化学反応の分析
[[4-(4-Fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl]methyl]triphenyl-phosphonium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
科学的研究の応用
[[4-(4-Fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl]methyl]triphenyl-phosphonium has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly in the development of drugs targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as a building block for the synthesis of complex organic molecules, including heterocycles and natural product analogs.
Biological Studies: It is used in biological research to study the interactions of phosphonium compounds with biological membranes and proteins.
Industrial Applications: The compound is utilized in the production of specialty chemicals and materials, including catalysts and ligands for chemical reactions.
作用機序
The mechanism of action of [[4-(4-Fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl]methyl]triphenyl-phosphonium involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphonium group facilitates the compound’s entry into cells, where it can exert its effects by binding to target proteins or interfering with cellular processes. The fluorophenyl and pyrimidine moieties contribute to the compound’s specificity and potency.
類似化合物との比較
[[4-(4-Fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl]methyl]triphenyl-phosphonium can be compared with similar compounds, such as:
Triphenylphosphonium Derivatives: These compounds share the triphenylphosphonium group but differ in their substituents, leading to variations in their chemical and biological properties.
Pyrimidine-Based Compounds: Compounds with a pyrimidine core, such as pyrimidine nucleotides, exhibit different reactivity and applications based on their substituents.
Fluorophenyl-Substituted Compounds: These compounds contain a fluorophenyl group, which imparts unique properties such as increased lipophilicity and metabolic stability.
The uniqueness of [[4-(4-Fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl]methyl]triphenyl-phosphonium lies in its combination of functional groups, which confer specific chemical reactivity and biological activity.
特性
分子式 |
C34H34FN3O2PS+ |
|---|---|
分子量 |
598.7 g/mol |
IUPAC名 |
[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]methyl-triphenylphosphanium |
InChI |
InChI=1S/C34H34FN3O2PS/c1-25(2)32-31(33(26-20-22-27(35)23-21-26)37-34(36-32)38(3)42(4,39)40)24-41(28-14-8-5-9-15-28,29-16-10-6-11-17-29)30-18-12-7-13-19-30/h5-23,25H,24H2,1-4H3/q+1 |
InChIキー |
QMAAMJTYNVKJTL-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=NC(=NC(=C1C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=C(C=C5)F)N(C)S(=O)(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


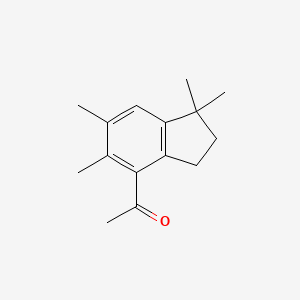
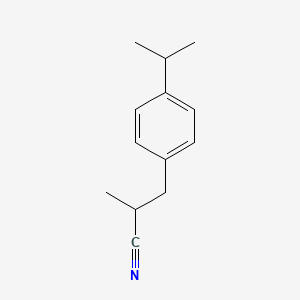
![4,5-dihydro-1H-imidazol-2-yl-(1-hydroxybutyl)-[[2-(4-methoxyphenyl)-1H-indol-3-yl]methyl]azanium;iodide](/img/structure/B13773756.png)
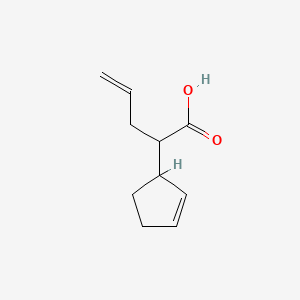
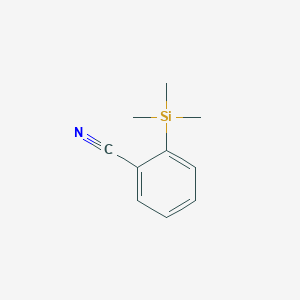
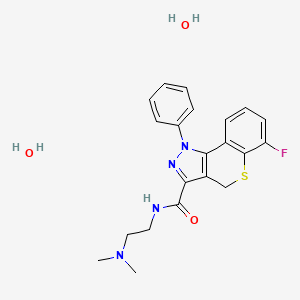
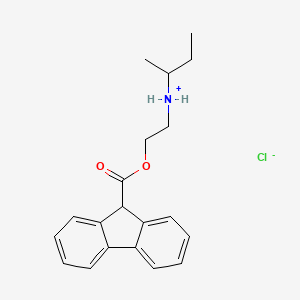

![4-{4-[4-(Dipentylamino)phenyl]-1,3-butadienyl}-1-(4-sulfobutyl)pyridinium hydroxide](/img/structure/B13773792.png)
